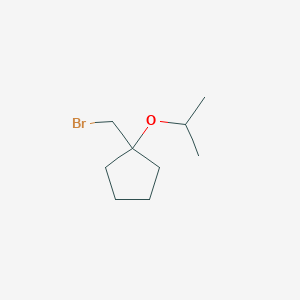

1-(Bromomethyl)-1-(propan-2-yloxy)cyclopentane

Description

1-(Bromomethyl)-1-(propan-2-yloxy)cyclopentane is a brominated cyclopentane derivative featuring a bromomethyl (-CH₂Br) and an isopropoxy (-OCH(CH₃)₂) group attached to the same carbon atom of the cyclopentane ring. This structure confers unique reactivity, particularly in substitution reactions, where the bromine atom serves as a leaving group. Its molecular formula is C₉H₁₅BrO, with a molecular weight of 219.12 g/mol (estimated).

Properties

Molecular Formula |

C9H17BrO |

|---|---|

Molecular Weight |

221.13 g/mol |

IUPAC Name |

1-(bromomethyl)-1-propan-2-yloxycyclopentane |

InChI |

InChI=1S/C9H17BrO/c1-8(2)11-9(7-10)5-3-4-6-9/h8H,3-7H2,1-2H3 |

InChI Key |

HTSOKWQPOZFTRI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1(CCCC1)CBr |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 1-(Bromomethyl)-1-(propan-2-yloxy)cyclopentane typically involves two key transformations:

- Introduction of the bromomethyl group onto the cyclopentane ring.

- Incorporation of the propan-2-yloxy (isopropoxy) substituent at the same carbon center.

This is generally achieved by starting from a cyclopentane derivative, followed by selective bromination and alkoxylation steps.

Common Synthetic Route

A representative synthetic sequence is as follows:

- Starting Material : Cyclopentanol or a cyclopentane derivative bearing a hydroxyl group at the target carbon.

- Alkoxylation : The hydroxyl group is converted to an isopropoxy group by reaction with isopropyl alcohol under acidic or basic catalysis, or via Williamson ether synthesis using isopropyl halides and a base.

- Bromomethylation : The bromomethyl group is introduced through bromination of a methyl substituent or by reaction with brominating agents such as N-bromosuccinimide or molecular bromine in the presence of radical initiators or Lewis acids, targeting the benzylic or activated methylene position.

Detailed Mechanistic Insights

- Bromination Step : Bromination often proceeds via a radical or electrophilic substitution mechanism. For example, molecular bromine (Br2) can selectively brominate the methyl group adjacent to the cyclopentane ring under controlled conditions (temperature, solvent, and light). The presence of a Lewis acid catalyst such as ferric chloride can enhance the reaction rate and selectivity.

- Ether Formation Step : The isopropoxy substituent is introduced by nucleophilic substitution, where the alkoxide ion (generated from isopropanol and a base) attacks the electrophilic carbon center, displacing a suitable leaving group (e.g., a halide or tosylate).

Alternative Synthetic Strategies

- Direct Bromination of Isopropoxycyclopentane : Starting from 1-(propan-2-yloxy)cyclopentane, direct bromination at the methyl position can be performed using brominating agents such as N-bromosuccinimide under radical initiation conditions.

- One-Pot Synthesis : Some protocols combine the alkoxylation and bromination steps in one pot by sequential addition of reagents under carefully controlled conditions to improve yield and reduce purification steps.

Data Table: Summary of Preparation Conditions and Yields

| Step | Reagents/Conditions | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|

| Alkoxylation | Isopropyl alcohol, acid/base catalyst | Williamson ether synthesis | 80-90 | Requires anhydrous conditions |

| Bromination | Br2 or N-bromosuccinimide, FeCl3 catalyst, light or heat | Radical bromination | 75-95 | Controlled temperature critical |

| One-Pot Synthesis | Cyclopentanol, isopropyl halide, Br2, base | Sequential substitution and bromination | 70-85 | Simplifies purification |

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance Spectroscopy : Proton and carbon NMR confirm the presence of bromomethyl and isopropoxy groups on the cyclopentane ring.

- Mass Spectrometry : Characteristic molecular ion peaks corresponding to the bromine isotopes (79Br and 81Br) are observed, confirming the bromine incorporation.

- Infrared Spectroscopy : The presence of ether functional groups is confirmed by characteristic C-O stretching vibrations.

- Chromatographic Purity : Gas chromatography or high-performance liquid chromatography is used to assess purity, typically achieving ≥95%.

Research Findings and Literature Support

- Bromination reactions on cycloalkanes and related systems have been extensively studied, revealing high regioselectivity and yields under optimized conditions using molecular bromine or N-bromosuccinimide as brominating agents.

- The introduction of alkoxy groups via Williamson ether synthesis is a well-established method, allowing for selective formation of isopropyl ethers on cyclopentane derivatives.

- Combining these steps in a one-pot synthesis has been reported to improve efficiency and reduce waste, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(propan-2-yloxy)cyclopentane can undergo various types of reactions, including:

Nucleophilic substitution: The bromomethyl group can be replaced by other nucleophiles.

Oxidation: The compound can be oxidized to introduce new functional groups.

Reduction: The bromomethyl group can be reduced to a methyl group.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the cyclopentane ring.

Scientific Research Applications

Organic Synthesis

1-(Bromomethyl)-1-(propan-2-yloxy)cyclopentane serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, leading to the formation of more complex molecules. For example, it can undergo nucleophilic substitution reactions to yield amine derivatives, which are valuable in the development of pharmaceuticals.

Table 1: Comparison of Substituted Cyclopentanes

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(Chloromethyl)-1-(propan-2-yloxy)cyclopentane | Chlorine instead of bromine | Different reactivity due to halogen substitution |

| 1-(Bromomethyl)-1-[(methoxy)methyl]cyclopentane | Methoxy group instead of propan-2-yloxy | Potentially different solubility and biological activity |

| 1-(Bromomethyl)-1-(tert-butoxy)cyclopentane | Tert-butoxy group | Increased steric hindrance affecting reactivity |

This table illustrates how variations in substituents can influence the chemical behavior and potential applications of similar compounds.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. The bromomethyl group can react with nucleophiles found in biological systems, potentially influencing metabolic pathways or enzyme activities. Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic properties against certain cancer cell lines, indicating a possible role in cancer therapeutics .

Biological Studies

Research involving 1-(Bromomethyl)-1-(propan-2-yloxy)cyclopentane has focused on its interactions with biological systems. Mechanistic studies are necessary to elucidate how this compound affects cellular pathways and its implications for drug design. For instance, studies have shown that similar bromomethyl derivatives can be synthesized and tested for antibacterial activities against various strains .

Case Study 1: Cytotoxicity Testing

In a study examining the cytotoxic properties of various bromomethyl derivatives, compounds were tested on human cancer cells and healthy cells using standard protocols. The results indicated that certain derivatives exhibited significant cytotoxic effects against cancer cells while showing lower toxicity towards healthy cells, suggesting their potential as selective anticancer agents .

Case Study 2: Synthesis of Tetrahydrofurans

A study explored the synthesis of annulated tetrahydrofurans from alkenoxyl radicals using compounds similar to 1-(Bromomethyl)-1-(propan-2-yloxy)cyclopentane. The research demonstrated that these compounds could be effectively utilized to produce complex cyclic structures with high yields, emphasizing their utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action for 1-(Bromomethyl)-1-(propan-2-yloxy)cyclopentane would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting molecular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1-(bromomethyl)-1-(propan-2-yloxy)cyclopentane with related brominated cyclopentane derivatives, focusing on structural features, molecular properties, and reactivity.

1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclopentane

- Molecular Formula : C₁₂H₂₃BrO

- Molecular Weight : 263.21 g/mol

- Key Structural Difference : The alkoxy substituent is a bulkier 4-methylpentan-2-yl group instead of isopropoxy. This increased steric hindrance may reduce nucleophilic substitution rates compared to the target compound .

- Applications: Not explicitly stated, but similar brominated cyclopentanes are often intermediates in medicinal chemistry.

1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane

- Molecular Formula : C₇H₁₀BrF₃

- Molecular Weight : 231.05 g/mol

- Key Structural Difference : Replacement of the isopropoxy group with a trifluoromethyl (-CF₃) group. The electron-withdrawing nature of -CF₃ increases electrophilicity at the bromomethyl carbon, enhancing reactivity in SN₂ reactions .

- Applications : Used in pharmaceuticals or pesticides due to fluorine’s metabolic stability .

1-(Bromomethyl)-1-methylcyclopentane

- Molecular Formula : C₇H₁₃Br

- Molecular Weight : 177.08 g/mol

- Key Structural Difference: Lacks the oxygen-containing isopropoxy group.

- Reactivity : Likely undergoes elimination (e.g., dehydrohalogenation) more readily due to reduced steric protection of the bromine atom.

(1-Bromopropan-2-yl)cyclopentane

- Molecular Formula : C₈H₁₅Br

- Molecular Weight : 191.11 g/mol

- Key Structural Difference : The bromine is part of a branched alkyl chain (1-bromopropan-2-yl) rather than a bromomethyl group. This alters reaction pathways; for example, elimination may yield alkenes instead of cyclopentene derivatives .

1-((Allyloxy)methyl)-1-(bromomethyl)cyclopentane

- Molecular Formula : C₁₀H₁₇BrO

- Molecular Weight : 233.15 g/mol

- Key Structural Difference : Incorporates an allyloxy (-OCH₂CH=CH₂) group. The conjugated double bond in the allyl group enables participation in Diels-Alder or radical addition reactions, a feature absent in the target compound .

Biological Activity

1-(Bromomethyl)-1-(propan-2-yloxy)cyclopentane is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Chemical Formula: CHBrO

- CAS Number: 1247990-61-9

This compound features a bromomethyl group and a propan-2-yloxy moiety attached to a cyclopentane ring, which may influence its reactivity and biological interactions.

Anticancer Properties

Research indicates that compounds similar to 1-(Bromomethyl)-1-(propan-2-yloxy)cyclopentane exhibit significant anticancer properties. For instance, alpha-helix mimetic compounds have been shown to inhibit the Wnt signaling pathway, which is crucial in oncogenesis. The inhibition of this pathway could be a therapeutic target for colorectal cancer and other malignancies .

Table 1: Summary of Anticancer Activity

| Compound | Mechanism of Action | Cancer Type | Reference |

|---|---|---|---|

| 1-(Bromomethyl)-1-(propan-2-yloxy)cyclopentane | Wnt signaling inhibition | Colorectal cancer | |

| Similar Compounds | CBP/p300 interaction | Various cancers |

Toxicity and Safety

The safety profile of 1-(Bromomethyl)-1-(propan-2-yloxy)cyclopentane suggests it may cause skin and eye irritation. According to PubChem, the compound is classified with the following hazard statements:

Synthesis and Mechanistic Studies

The synthesis of 1-(Bromomethyl)-1-(propan-2-yloxy)cyclopentane can be achieved through various methods, including bromocyclization reactions. A notable study demonstrated the stereoselectivity in cycloalkyl-bridged bromomethyltetrahydrofurans, which could serve as a synthetic pathway for this compound .

Table 2: Synthesis Overview

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromocyclization | Photochemical reaction with bromotrichloromethane | Up to 95% | |

| Thermal Initiation | Heating in presence of bromotrichloromethane | Variable yields |

Case Studies

A case study published in the literature explored the effects of structurally related compounds on cellular growth and apoptosis. The findings indicated that these compounds could modulate cell signaling pathways involved in cancer progression, suggesting a potential for therapeutic application .

Q & A

Q. What are the optimized synthetic routes for 1-(Bromomethyl)-1-(propan-2-yloxy)cyclopentane, and how can competing side reactions be minimized?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized cyclopentane derivative. A key challenge is avoiding elimination reactions (e.g., dehydrohalogenation) due to steric hindrance from the bulky isopropoxy group. Retrosynthetic analysis using AI-powered tools (e.g., Reaxys or SciFinder) suggests starting with 1-(propan-2-yloxy)cyclopentane, followed by bromomethylation via radical or electrophilic substitution. To minimize side reactions:

- Use low temperatures (0–5°C) and controlled stoichiometry of brominating agents (e.g., NBS in CCl₄).

- Employ catalytic Lewis acids (e.g., FeBr₃) to direct regioselectivity .

Table 1: Comparison of Bromination Methods

| Brominating Agent | Solvent | Yield (%) | Major Byproduct |

|---|---|---|---|

| NBS | CCl₄ | 65 | Cyclopentene |

| Br₂ (FeBr₃) | CH₂Cl₂ | 78 | Dibrominated |

Q. How can spectroscopic techniques (NMR, IR) distinguish 1-(Bromomethyl)-1-(propan-2-yloxy)cyclopentane from structurally similar compounds?

- Methodological Answer :

- ¹H NMR : The bromomethyl group (-CH₂Br) appears as a triplet (δ 3.4–3.6 ppm, J = 6–8 Hz) split by adjacent cyclopentane protons. The isopropoxy group shows a septet (δ 1.2–1.4 ppm) for the methine proton and two doublets (δ 1.0–1.1 ppm) for methyl groups.

- ¹³C NMR : The quaternary carbon bearing both substituents resonates at δ 85–90 ppm, while the brominated carbon appears at δ 30–35 ppm.

- IR : A strong C-O stretch (1100–1250 cm⁻¹) for the ether and C-Br stretch (500–600 cm⁻¹) confirms functionality .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors, which may irritate respiratory systems.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.

- Spill Management : Neutralize brominated compounds with sodium bicarbonate or sand before disposal.

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent decomposition .

Advanced Research Questions

Q. How does the steric and electronic environment of the cyclopentane ring influence the reactivity of the bromomethyl group in nucleophilic substitution (SN2 vs. SN1)?

- Methodological Answer : The bulky isopropoxy group creates steric hindrance, favoring SN1 mechanisms due to carbocation stabilization. Computational studies (DFT or molecular dynamics) can map transition states:

- SN1 Pathway : A planar carbocation intermediate forms, stabilized by hyperconjugation with adjacent C-O bonds.

- SN2 Pathway : Steric bulk impedes backside attack, leading to lower energy barriers for SN1.

Experimental validation involves kinetic isotope effects or stereochemical scrambling in chiral analogs .

Q. What strategies resolve contradictions in reported stereochemical outcomes during derivatization (e.g., epoxide formation)?

- Methodological Answer : Conflicting stereochemical data often arise from competing ring-opening pathways. To resolve:

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.

- X-ray Crystallography : Confirm absolute configuration of crystalline derivatives.

- Kinetic Control : Adjust reaction temperature and solvent polarity to favor one pathway. For example, polar aprotic solvents (DMF) favor SN2, while protic solvents (MeOH) stabilize carbocations .

Q. How can computational modeling predict the compound’s bioavailability or toxicity in pharmacological studies?

- Methodological Answer :

- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict membrane permeability.

- Molecular Docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to assess metabolic stability.

- ADMET Prediction : Tools like SwissADME or ADMETlab estimate toxicity endpoints (e.g., hepatotoxicity) based on structural fragments .

Q. What experimental designs validate the compound’s role as a precursor in multi-step syntheses (e.g., natural product analogs)?

- Methodological Answer :

- Retrosynthetic Analysis : Break down target molecules (e.g., cyclopentane-containing terpenes) to identify 1-(Bromomethyl)-1-(propan-2-yloxy)cyclopentane as a key intermediate.

- Cross-Coupling Reactions : Use Suzuki-Miyaura or Negishi couplings to functionalize the bromomethyl group.

- Case Study : Synthesis of a cyclopentane-based prostaglandin analog via sequential elimination, oxidation, and alkylation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.